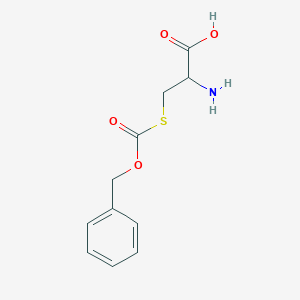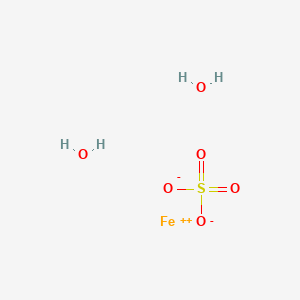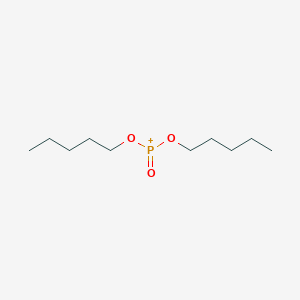
(R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88493. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Antimicrobial Properties
Compounds with thiogroups, similar in reactivity to (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid, exhibit significant antioxidant and antimicrobial activities. The presence of a thiogroup can enhance the compound's reactivity, making it a candidate for studies in oxidative stress mitigation and microbial inhibition (А. G. Kaplaushenko, 2019).
Role in Plant Stress Responses
Research into carboxylic acids, which share functional groups with this compound, has shown their importance in plant stress responses. These compounds are involved in signaling pathways that help plants adapt to various environmental stresses. The potential for this compound to participate in similar mechanisms could be significant for agricultural biotechnology and plant science (Luz Yáñez et al., 2020).
Pharmaceutical Applications
The structural characteristics of this compound suggest its utility in drug development, particularly in the synthesis of novel pharmaceutical compounds. Its reactive groups could be leveraged for the creation of drugs with improved efficacy and specificity for various diseases. Studies on related compounds emphasize the importance of such structural elements in pharmacological contexts (S. Fuloria et al., 2020).
Materials Science Applications
The unique chemical structure of this compound may also find applications in materials science, particularly in the development of novel polymers and functional materials. Its potential for forming stable and reactive intermediates could be exploited in synthesizing materials with desired physical and chemical properties (Pavithra V Ravi et al., 2021).
Mecanismo De Acción
Mode of Action
The benzyloxycarbonyl (Z) group is a common protecting group in organic chemistry, often used to prevent unwanted reactions at the amino group during peptide synthesis . The Z group can be removed under certain conditions, potentially releasing the cysteine residue to interact with its targets.
Biochemical Pathways
It is involved in protein synthesis, detoxification, and the regulation of cellular redox status through the synthesis of glutathione . If H-Cys(Z)-OH can release cysteine in the body, it may potentially affect these pathways.
Result of Action
If it can release cysteine in the body, it may contribute to the cellular pool of this amino acid, potentially affecting protein synthesis and redox regulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the Z protecting group and the release of cysteine. Moreover, the cellular environment can influence the compound’s access to its targets and its subsequent effects .
Análisis Bioquímico
Biochemical Properties
H-Cys(Z)-OH plays a crucial role in biochemical reactions, particularly in the formation and stabilization of protein structures. It interacts with various enzymes, proteins, and other biomolecules through its thiol group, which can form disulfide bonds. These interactions are essential for maintaining the structural integrity and function of proteins. For example, H-Cys(Z)-OH can interact with enzymes such as cysteine proteases, which rely on the thiol group for catalytic activity . Additionally, it can form complexes with metal ions, influencing the activity of metalloproteins.
Cellular Effects
H-Cys(Z)-OH has significant effects on various types of cells and cellular processes. It influences cell function by participating in redox reactions and maintaining cellular redox homeostasis. The thiol group of H-Cys(Z)-OH can undergo oxidation and reduction, which is critical for regulating cell signaling pathways and gene expression . Furthermore, H-Cys(Z)-OH can modulate cellular metabolism by acting as a precursor for the synthesis of glutathione, a vital antioxidant that protects cells from oxidative stress.
Molecular Mechanism
The molecular mechanism of H-Cys(Z)-OH involves its ability to form disulfide bonds and interact with various biomolecules. At the molecular level, H-Cys(Z)-OH can bind to proteins through its thiol group, leading to the formation of disulfide bridges that stabilize protein structures . It can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. For instance, H-Cys(Z)-OH can inhibit cysteine proteases by forming a covalent bond with the active site cysteine residue, thereby blocking the enzyme’s activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Cys(Z)-OH can change over time due to its stability and degradation. H-Cys(Z)-OH is relatively stable under physiological conditions, but it can undergo oxidation to form cystine, which may alter its biochemical properties . Long-term studies have shown that H-Cys(Z)-OH can have sustained effects on cellular function, particularly in maintaining redox balance and protecting cells from oxidative damage.
Dosage Effects in Animal Models
The effects of H-Cys(Z)-OH vary with different dosages in animal models. At low doses, H-Cys(Z)-OH can enhance cellular antioxidant capacity and improve overall cellular function. At high doses, it may exhibit toxic effects, such as inducing oxidative stress and disrupting cellular homeostasis . Threshold effects have been observed, where moderate doses of H-Cys(Z)-OH provide optimal benefits without causing adverse effects.
Metabolic Pathways
H-Cys(Z)-OH is involved in several metabolic pathways, including the synthesis of glutathione and taurine. It interacts with enzymes such as cysteine dioxygenase, which catalyzes the conversion of cysteine to cysteine sulfinic acid, a precursor for taurine synthesis . Additionally, H-Cys(Z)-OH can influence metabolic flux by modulating the levels of various metabolites involved in redox reactions and cellular detoxification processes.
Transport and Distribution
Within cells and tissues, H-Cys(Z)-OH is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . The localization and accumulation of H-Cys(Z)-OH can affect its activity and function, particularly in redox-sensitive cellular processes.
Subcellular Localization
H-Cys(Z)-OH is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of H-Cys(Z)-OH can vary depending on its localization, with distinct roles in different cellular compartments.
Propiedades
IUPAC Name |
2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZGSEXFFGHKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1625-72-5 |
Source


|
| Record name | Cysteine, L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)
